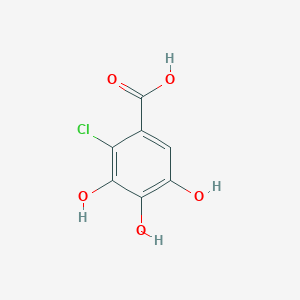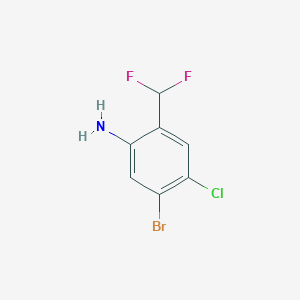
5-Bromo-4-chloro-2-(difluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2-(difluoromethyl)aniline: is an aromatic amine compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(difluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Halogenation: to introduce bromine and chlorine atoms.
Difluoromethylation: to add the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-2-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogens and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)aniline
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-Bromo-4-fluoro-2-methylaniline
Comparison:
- 4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluoromethyl, leading to different reactivity and applications.
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group, making it more suitable for specific pharmaceutical applications.
- 5-Bromo-4-fluoro-2-methylaniline: The presence of a fluorine atom and a methyl group alters its chemical properties and potential uses.
5-Bromo-4-chloro-2-(difluoromethyl)aniline stands out due to its unique combination of halogens and the difluoromethyl group, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C7H5BrClF2N |
|---|---|
Molekulargewicht |
256.47 g/mol |
IUPAC-Name |
5-bromo-4-chloro-2-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrClF2N/c8-4-2-6(12)3(7(10)11)1-5(4)9/h1-2,7H,12H2 |
InChI-Schlüssel |
NDDUEZGIHDHQML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Br)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


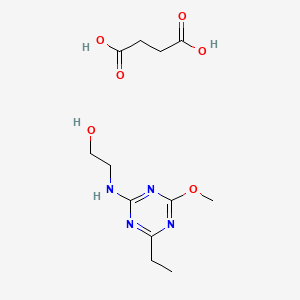
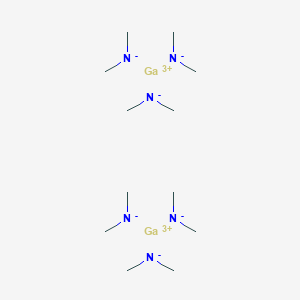
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
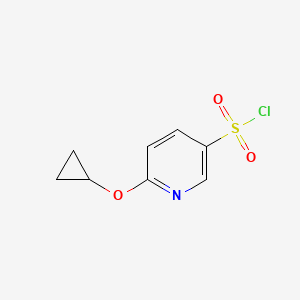
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
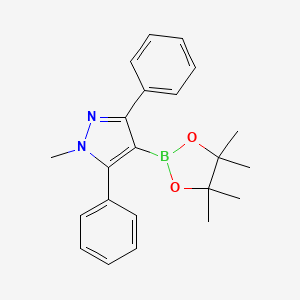
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)

